1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Organic Synthesis Halogenated Aromatics Building Blocks

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene is a research chemical intermediate. The 1,2-dichloro and 5-methylsulfonyl substitution pattern enables regioselective SNAr and sequential cross-coupling. Its methylsulfonyl group is a key pharmacophore. Procure this specific isomer for synthetic precision in medicinal chemistry and agrochemical discovery.

Molecular Formula C8H8Cl2O2S
Molecular Weight 239.12 g/mol
CAS No. 849035-75-2
Cat. No. B1350004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene
CAS849035-75-2
Molecular FormulaC8H8Cl2O2S
Molecular Weight239.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)C)Cl)Cl
InChIInChI=1S/C8H8Cl2O2S/c1-5-3-6(9)7(10)4-8(5)13(2,11)12/h3-4H,1-2H3
InChIKeyARAQCAZLGMKNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS 849035-75-2): A Specialized Dichloro-Methylsulfonyl Benzene Building Block


1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS 849035-75-2) is a highly functionalized aromatic building block with the molecular formula C8H8Cl2O2S and a molecular weight of 239.12 g/mol [1]. It is characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and a powerful electron-withdrawing methylsulfonyl group [2]. Its classification as a research chemical and intermediate for further manufacturing underscores its primary role as a synthetic precursor rather than a final active ingredient . The compound's specific substitution pattern imparts a distinct electronic profile and steric environment that differentiates it from other isomers and analogs, making it a valuable but niche synthon in organic chemistry.

Why In-Class Analogs Are Not Interchangeable: Evidence Limitations and Structural Distinctions for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene


The primary challenge in evaluating this compound is the significant lack of publicly available, peer-reviewed comparative data. Direct head-to-head performance metrics against close analogs are absent from the scientific and patent literature [1]. Consequently, the decision to select this specific compound over another cannot be justified by a direct quantitative performance advantage. Instead, the critical differentiation is entirely structural. The specific 1,2-dichloro and 5-methylsulfonyl arrangement on the 4-methylbenzene core creates a unique steric and electronic environment . This unique topology dictates its reactivity profile in subsequent chemical transformations (e.g., regioselectivity in cross-couplings or nucleophilic aromatic substitutions), which is fundamentally different from its positional isomers (e.g., 1,4-dichloro analogs) or those lacking a key substituent [2]. Therefore, substitution is not a matter of performance but of fundamental chemical identity and the resultant reaction outcomes.

Procurement-Relevant Evidence for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene: Analysis of Properties and Potential Applications


Structural Distinction and Reactivity Compared to 2-Chloro-4-methylsulfonyltoluene (CAS 1671-18-7)

This compound is a dichlorinated analog of 2-chloro-4-methylsulfonyltoluene (CAS 1671-18-7), a known intermediate in herbicide synthesis . The key differentiation is the presence of an additional chlorine atom in the 1,2-dichloro configuration. This is not merely an incremental change but introduces a second site for potential cross-coupling or nucleophilic aromatic substitution (SNAr) reactions [1]. This allows for more complex molecular architectures to be built in a sequential or regioselective manner. While no direct kinetic data exists comparing their reactivity, the structural difference fundamentally expands the synthetic utility of the dichloro compound relative to its monochloro counterpart.

Organic Synthesis Halogenated Aromatics Building Blocks

Distinct Electronic and Steric Profile for Nucleophilic Aromatic Substitution

The compound features a strong electron-withdrawing methylsulfonyl group, which activates the aromatic ring toward nucleophilic attack. This is a well-established property of aryl sulfones [1]. The presence of two chlorine atoms at the 1 and 2 positions, ortho to the methyl group, creates a specific steric and electronic environment that influences the regioselectivity of SNAr reactions. The 1,2-dichloro substitution pattern is a distinct class compared to, for instance, the more common 2,4-dichloro isomer. The 2,4-dichloro isomer is noted for its pronounced electron deficiency, which also renders it susceptible to nucleophilic attack . However, the different substitution pattern in the target compound (1,2- vs. 2,4-) will lead to different sites of activation and thus different regioisomeric outcomes in subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr) Organic Synthesis Medicinal Chemistry

Role as a Direct Precursor to Nitro-Derivatives

The compound's utility is demonstrated in its documented use as a direct starting material for the synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene . This nitro-derivative is noted as a potential herbicide. This establishes a concrete, evidence-backed application of the target compound in a specific synthetic transformation. While the efficiency (yield, purity) of this nitration step for this specific substrate is not publicly reported, the fact that it is a recognized synthetic route confirms its role as a viable and useful building block in agrochemical research and development.

Nitration Organic Synthesis Agrochemical Intermediates

Specifications and Safety Profile for Procurement and Handling

Standard specifications and safety data are available to inform procurement and laboratory handling. The compound has a defined melting point range of 137–140 °C and is typically available at a minimum purity of 95% . Standard hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This information is standard for many halogenated aromatic compounds but is essential for risk assessment and proper storage (e.g., sealed in dry, 2-8°C ). These are baseline, non-differentiating facts but are necessary for operational and safety compliance when procuring the material.

Chemical Safety Material Specifications Procurement

Primary Application Scenarios for Procuring 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene


Synthesis of Agrochemical Intermediates via Sequential Functionalization

This compound's primary value lies in its utility as a precursor for more complex molecules. Its documented nitration to form 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is a direct example. More broadly, its 1,2-dichloro substitution pattern provides two handles for sequential cross-coupling reactions, allowing for the controlled, stepwise construction of complex aromatic cores found in modern herbicides and fungicides.

Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing methylsulfonyl group activates the ring for SNAr reactions. The specific 1,2-dichloro-4-methyl substitution pattern dictates which positions on the ring are most susceptible to nucleophilic attack. Researchers would procure this specific isomer to exploit this unique regioselectivity in order to install a new functional group (e.g., an amine, ether, or thiol) at a defined position on the aromatic ring, a crucial step in medicinal chemistry optimization.

Development of Novel Sulfonyl-Containing Heterocycles

While not directly observed for this exact compound, its close structural relatives (e.g., sulfonyl chlorides and sulfonyl pyrazoles derived from the 4,5-dichloro-2-methylphenyl core) are used to build heterocyclic systems [1]. The methylsulfonyl group itself is a common pharmacophore in drug design. This suggests the target compound could be used as a starting material to synthesize diverse libraries of sulfonyl-containing heterocycles for biological screening in pharmaceutical and agrochemical discovery programs.

Research on Structure-Activity Relationships (SAR) of Aromatic Building Blocks

In both academic and industrial settings, this compound is a valuable tool for exploring SAR. By using it as a starting point, chemists can systematically vary the substitution pattern (e.g., by replacing a chlorine via cross-coupling) to generate a series of analogs. This allows for the study of how steric and electronic changes at specific positions on the aromatic core affect the properties of a final active ingredient or material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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